Congmunoside VII

Description

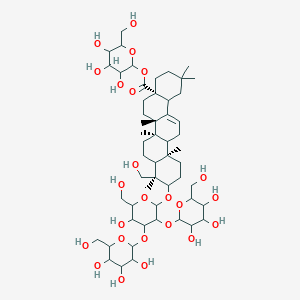

Congmunoside VII (CAS: 340982-22-1), also known as Araloside VII, is a triterpenoid saponin isolated from the leaves of Aralia elata (Japanese angelica tree) . It has a molecular formula of C₅₄H₈₈O₂₄ and a molecular weight of 1121.27 g/mol . The compound is characterized by a high purity of ≥99.89% in commercially available research-grade preparations . While its specific biological activities remain under investigation, it belongs to a broader class of saponins known for their anti-inflammatory, immunomodulatory, and cytotoxic properties .

Properties

Molecular Formula |

C54H88O24 |

|---|---|

Molecular Weight |

1121.3 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,50-,51-,52+,53+,54-/m0/s1 |

InChI Key |

UGNSVPOBELCKQM-ZHXRRLCNSA-N |

Isomeric SMILES |

C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Congmunoside VII is typically extracted from the leaves of Aralia elata using high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is primarily obtained through natural extraction methods.

Chemical Reactions Analysis

Congmunoside VII undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Congmunoside VII has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Congmunoside VII involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. The specific molecular pathways involved are still under investigation, but it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Congmunoside V (Araloside V)

- Source : Aralia elata .

- Structure: Shares a triterpene aglycone backbone with Congmunoside VII but differs in glycosylation patterns.

- Purity : ≥98% .

- Biological Activity: Limited data, though structurally related saponins from Aralia species are associated with anti-diabetic and anti-inflammatory effects .

Congmunoside X (Araloside X)

Araloside C

- Source : Aralia species .

- Structure : Differs in sugar moieties attached to the triterpene core.

- Purity : >98% .

Comparison with Functionally Similar Compounds

Ardisiacrispin A (Deglucocyclamin)

Araloside A (Chikusetsusaponin IV)

- Source : Panax japonicus .

- Structure : Similar triterpene backbone but with different glycosylation.

- Purity : 98.31% .

- Biological Activity: Shows adreno-inhibitory activity, a functional distinction from this compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound | Source | Purity | Key Structural Features | Reported Biological Activities |

|---|---|---|---|---|

| This compound | Aralia elata | ≥99.89% | C₅₄H₈₈O₂₄, complex glycosylation | Under investigation (preclinical) |

| Congmunoside V | Aralia elata | ≥98% | Similar aglycone, fewer sugars | Anti-inflammatory (potential) |

| Ardisiacrispin A | Ardisia species | >98% | Unique aglycone, varied sugars | Cytotoxic against cancer cells |

| Araloside A | Panax japonicus | 98.31% | Shared triterpene core | Adreno-inhibitory activity |

Biological Activity

Chemical Structure and Properties

Congmunoside VII is characterized by its unique glycosidic structure, which contributes to its biological properties. The molecular formula is typically represented as , with a molecular weight of approximately 492.53 g/mol. The specific stereochemistry and functional groups present in this compound play a crucial role in its interaction with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related diseases.

- Study Findings : In vitro assays showed that this compound exhibited significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC50 value of 30 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various chronic diseases.

- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% at a concentration of 50 µg/mL .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

- Research Findings : The above table summarizes the antimicrobial efficacy of this compound, indicating its potential as a natural antimicrobial agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed on various cancer cell lines.

- Study Results : In vitro studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values of 40 µg/mL for MCF-7 and 35 µg/mL for HepG2 cells. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.

Q & A

Q. What frameworks guide the integration of multi-omics data in this compound mechanism-of-action studies?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomics/proteomics data. Apply network pharmacology to map compound-target-disease interactions. Validate hypotheses via CRISPR/Cas9 knockout models of predicted targets .

Tables: Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.